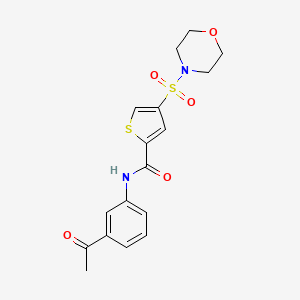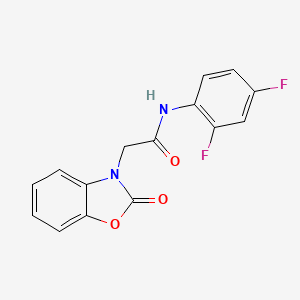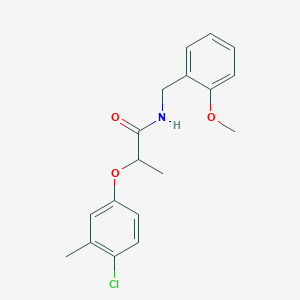![molecular formula C20H23N3O2 B4410615 N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide
描述
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a benzamide moiety. It has been studied for its potential biological activities, including its effects on osteoclast differentiation and bone resorption.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first acetylated using acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzamide: The acetylated piperazine is then coupled with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes such as osteoclast differentiation.
Medicine: Potential therapeutic agent for bone-related diseases due to its inhibitory effects on osteoclast activity.
Industry: Utilized in the development of new materials and chemical intermediates.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It affects the expression of osteoclast-specific marker genes such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP.
Pathways Involved: It downregulates the receptor activator of nuclear factor kappa-Β ligand (RANKL)-mediated signaling pathway, leading to decreased osteoclast differentiation and bone resorption.
相似化合物的比较
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide can be compared with other similar compounds such as:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Both compounds inhibit osteoclast differentiation, but the latter has a different substituent on the aromatic ring.
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide: Similar inhibitory effects on osteoclast activity, but with a chlorophenoxy group instead of a methylbenzamide moiety.
These comparisons highlight the unique structural features and biological activities of this compound.
属性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-9-17(10-8-15)20(25)21-18-5-3-4-6-19(18)23-13-11-22(12-14-23)16(2)24/h3-10H,11-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZWWZMFDUWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4410533.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4410551.png)

![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4410582.png)
![N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
![Methyl 5-methyl-7-(5-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410589.png)
![[3-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B4410596.png)



![3-{[(3-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4410642.png)
![methyl 7-(2,5-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410645.png)
